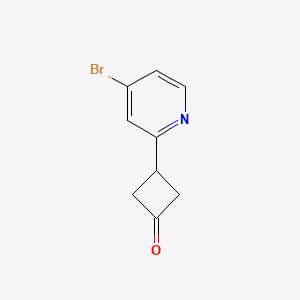
3-(4-Bromopyridin-2-yl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromopyridin-2-yl)cyclobutan-1-one is an organic compound with the molecular formula C9H8BrNO It features a bromopyridine moiety attached to a cyclobutanone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromopyridin-2-yl)cyclobutan-1-one typically involves the bromination of pyridine derivatives followed by cyclobutanone formation. One common method includes:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclobutanone Formation: The brominated pyridine is then reacted with a suitable cyclobutanone precursor under conditions that promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Cyclobutanol derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
科学的研究の応用
3-(4-Bromopyridin-2-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-Bromopyridin-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the cyclobutanone ring may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- 3-(4-Chloropyridin-2-yl)cyclobutan-1-one
- 3-(4-Fluoropyridin-2-yl)cyclobutan-1-one
- 3-(4-Methylpyridin-2-yl)cyclobutan-1-one
Comparison:
- 3-(4-Chloropyridin-2-yl)cyclobutan-1-one: Similar structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity profiles.
- 3-(4-Fluoropyridin-2-yl)cyclobutan-1-one: Fluorine is more electronegative than bromine, resulting in different electronic effects and potentially different biological activities.
- 3-(4-Methylpyridin-2-yl)cyclobutan-1-one: The methyl group is electron-donating, which can influence the compound’s reactivity and interactions with biological targets.
3-(4-Bromopyridin-2-yl)cyclobutan-1-one stands out due to the unique properties imparted by the bromine atom, making it a valuable compound for various applications.
特性
分子式 |
C9H8BrNO |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
3-(4-bromopyridin-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-11-9(5-7)6-3-8(12)4-6/h1-2,5-6H,3-4H2 |
InChIキー |
ALIJWXIOUFWNHD-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=O)C2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
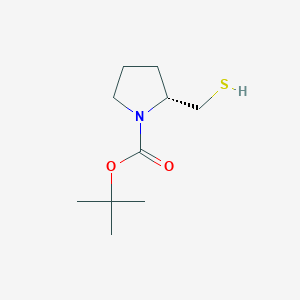
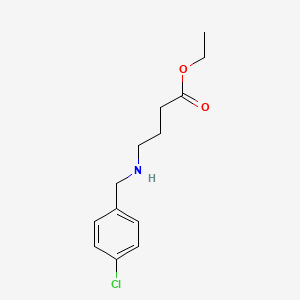
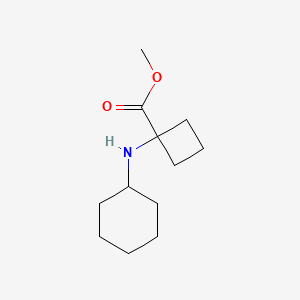

![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
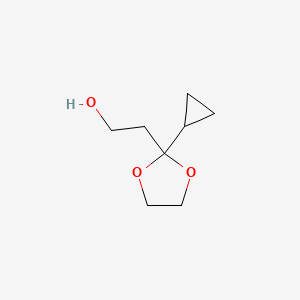
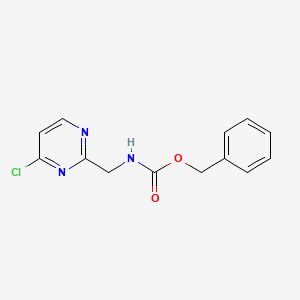

![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)
